6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Description

BenchChem offers high-quality 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2FO/c13-7-3-1-2-4-12(16)9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULAGOLHEDJGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645158 | |

| Record name | 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-18-7 | |

| Record name | 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-(3-chloro-4-fluorophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane: Structure, Properties, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and molecular properties of the novel compound, 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane. As a halogenated aromatic ketone, this molecule presents significant interest for researchers, scientists, and professionals in drug development due to its potential as a versatile building block in the synthesis of complex pharmaceutical agents. This document outlines the predicted physicochemical properties, proposes a logical synthetic pathway with a detailed experimental protocol, and describes a self-validating system for its characterization using modern analytical techniques. The insights herein are derived from established principles of organic chemistry and data from structurally similar analogs, offering a robust framework for the exploration of this compound's potential in medicinal chemistry.

Introduction: The Rationale for Halogenated Phenyl Ketones in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Chlorine can enhance the metabolic stability and membrane permeability of a compound, while fluorine is often used to increase binding affinity and block metabolic degradation. The presence of both a chloro and a fluoro substituent on the phenyl ring of the title compound, combined with a reactive keto group and a terminal alkyl chloride, suggests a molecule designed for further chemical elaboration.

This guide will provide a predictive but scientifically grounded overview of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane, a compound for which there is limited currently available public data. By analyzing its structural components and comparing them to known analogs, we can project its properties and develop a robust plan for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

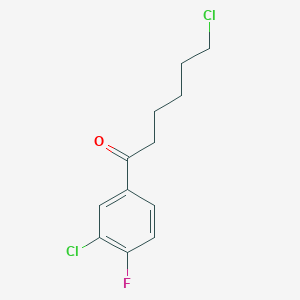

The chemical structure of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane consists of a 3-chloro-4-fluorophenyl group attached to a six-carbon chain (hexane) with a ketone at the first carbon and a chlorine atom at the sixth carbon.

Visualizing the Chemical Structure

Caption: 2D structure of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane.

Predicted Molecular Properties

The following table summarizes the predicted molecular properties of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane, calculated based on its chemical structure. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Predicted Value |

| Molecular Formula | C12H13Cl2FO |

| Molecular Weight | 279.13 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

| Exact Mass | 278.0329 g/mol |

These properties were calculated using computational models and are provided as estimates.

Proposed Synthesis Pathway: A Friedel-Crafts Acylation Approach

A logical and efficient method for the synthesis of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

-

Apparatus Setup:

-

A 250 mL three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen.

-

The flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet.

-

-

Reaction Mixture Preparation:

-

Anhydrous aluminum chloride (1.2 equivalents) is added to the reaction flask, followed by anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

-

The mixture is cooled to 0°C in an ice bath.

-

A solution of 1,2-dichloro-4-fluorobenzene (1 equivalent) in 50 mL of anhydrous dichloromethane is prepared.

-

A solution of 6-chlorohexanoyl chloride (1.1 equivalents) in 50 mL of anhydrous dichloromethane is prepared and added to the dropping funnel.

-

-

Reaction Execution:

-

The 1,2-dichloro-4-fluorobenzene solution is added to the stirred suspension of aluminum chloride at 0°C.

-

The 6-chlorohexanoyl chloride solution is then added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Structural Elucidation and Characterization

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the product.

Detailed Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.[2]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexanoyl chain. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Utilize an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector or a similar instrument.[2]

-

Analysis: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Analysis: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-Cl stretches, and C-F stretches.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a suitable starting point.

-

Analysis: The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

-

Potential Applications in Drug Development

While the specific biological activity of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is unknown, its structure suggests several potential applications in drug discovery:

-

Intermediate for Heterocyclic Synthesis: The ketone and the terminal alkyl chloride are reactive handles that can be used to construct a wide variety of heterocyclic ring systems, which are common scaffolds in many drug molecules.[3]

-

Precursor for Biologically Active Molecules: The 3-chloro-4-fluorophenyl moiety is present in a number of compounds with reported biological activities, including antimicrobial and anticancer agents.[3][4] This compound could serve as a starting material for the synthesis of analogs of these active molecules.

-

Fragment for Fragment-Based Drug Discovery: The molecule itself could be used in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.

Conclusion

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane represents a novel chemical entity with significant potential as a versatile intermediate in the synthesis of new pharmaceutical agents. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, molecular properties, and a robust, self-validating pathway for its synthesis and characterization. The detailed protocols and analytical workflows presented herein offer a solid foundation for researchers to explore the chemistry and potential applications of this and other related halogenated aromatic ketones. The principles of rational design and thorough characterization outlined in this document are fundamental to advancing the field of drug discovery.

References

-

化源网. 6-CHLORO-1-(4-FLUOROPHENYL)-1-OXOHEXANE | 61191-90-0. Available from: [Link]

-

Meitei, K. C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100315. Available from: [Link]

-

Organic Syntheses. A procedure for the synthesis of 1-bromo-3,3-dimethoxypropane. Available from: [Link]

-

PubChem. 3-Chloro-4-fluorohexane. Available from: [Link]

-

PubChem. 3-Chloro-4-fluorohexanal. Available from: [Link]

-

Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. Available from: [Link]

-

ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. Available from: [Link]

- Google Patents. CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones.

-

Cheméo. 3-Chloro-4-fluorophenol. Available from: [Link]

-

ResearchGate. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Available from: [Link]

-

MDPI. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethylphenyl)- 4-Alkyl-1H-[5][6]-Triazoles. Available from: [Link]

-

SpectraBase. 6-Chloro-1-(thiophen-3-yl)hexan-3-one. Available from: [Link]

-

MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available from: [Link]

-

PMC. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Available from: [Link]

- Google Patents. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.

-

NIST WebBook. 3-Chlorohexane. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 61191-90-0|6-Chloro-1-(4-fluorophenyl)-1-oxohexane|BLDpharm [bldpharm.com]

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of physicochemical properties, such as thermodynamic parameters and melting point, is a cornerstone of modern drug development and materials science. These properties govern a compound's behavior from synthesis and purification to formulation and in vivo performance. This guide provides a comprehensive framework for the determination of the thermodynamic properties and melting point of the novel compound 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane. Due to the limited availability of public data on this specific molecule, this document emphasizes the established experimental methodologies and predictive techniques that form the bedrock of physical chemistry characterization. We will delve into the theoretical underpinnings and practical applications of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing detailed protocols and data interpretation strategies. Furthermore, we will explore the role of computational models in predicting these crucial parameters, offering a holistic approach to the comprehensive characterization of new chemical entities.

Introduction: The Significance of Physicochemical Characterization

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a halogenated ketone with a structure that suggests potential applications in medicinal chemistry and materials science. The presence of multiple halogen atoms and a flexible hexanoyl chain can significantly influence its intermolecular interactions, and consequently, its physical properties. A thorough understanding of its thermodynamic stability and melting point is critical for several reasons:

-

Purity Assessment: The melting point is a fundamental indicator of a substance's purity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have distinct melting points, solubilities, and bioavailabilities.

-

Formulation Development: Knowledge of thermal behavior is essential for designing stable and effective dosage forms.

-

Process Chemistry: Thermodynamic data informs the optimization of reaction conditions, crystallization, and drying processes.

This guide will provide the necessary theoretical and practical knowledge for researchers to confidently determine these vital properties.

Predictive Approaches: In Silico Estimation of Melting Point

In the early stages of research, before a compound is synthesized or when material is scarce, computational methods can provide valuable estimates of its physicochemical properties. These models leverage large datasets of known compounds to correlate molecular structure with physical properties.[1]

Key Methodologies:

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors (e.g., topological, electronic, constitutional) to build statistical models that predict properties like melting point.

-

Machine Learning and Artificial Neural Networks: More advanced models utilize machine learning algorithms, including artificial neural networks, to identify complex patterns in chemical data and predict melting points with increasing accuracy.[2]

-

Thermodynamic Cycle-Based Predictions: Some methods estimate the melting point by calculating the Gibbs free energy of the solid and liquid phases.[3]

It is important to note that while predictive models are powerful tools, they provide estimations. Experimental verification remains the gold standard for accurate characterization.

Experimental Determination of Melting Point and Thermodynamic Properties

Thermal analysis techniques are indispensable for the precise measurement of melting points and other thermodynamic properties.[4] The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is the preferred method for determining the melting point and enthalpy of fusion.

Principle of Operation: The sample and an inert reference (usually an empty pan) are heated at a constant rate.[7] When the sample undergoes a thermal transition, such as melting, it absorbs energy, creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature.[8]

Data Obtained:

-

Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak in the DSC thermogram.[7]

-

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, calculated from the area under the melting peak. This value provides insight into the strength of the crystal lattice.

-

Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid to a more flexible state.[7]

-

Instrument Calibration: Calibrate the DSC instrument using certified reference materials like indium and zinc to ensure temperature and enthalpy accuracy.[6]

-

Sample Preparation: Accurately weigh 2-5 mg of the dried 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane into a Tzero aluminum pan.[9] Hermetically seal the pan to prevent any loss of volatile components.

-

Experimental Setup: Place the sample pan in the DSC sample cell and an empty, sealed pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.[7]

-

Hold at the final temperature for a few minutes.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm, as well as the integrated peak area for the enthalpy of fusion.[9]

Caption: Workflow for TGA analysis.

Data Summary and Interpretation

While specific experimental values for 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane are not publicly available, the following table illustrates how the data would be presented. For context, the melting point of the parent compound, hexanophenone, is 25-26°C. [10]The addition of chloro and fluoro substituents is expected to significantly alter the melting point due to changes in molecular weight, polarity, and crystal packing.

| Property | Symbol | Expected Range/Value | Method of Determination | Significance |

| Melting Point | Tm | To be determined | DSC | Purity, Polymorphism |

| Enthalpy of Fusion | ΔHfus | To be determined | DSC | Crystal Lattice Energy |

| Decomposition Temperature | Td | To be determined | TGA | Thermal Stability |

Interpretation of Results:

-

A sharp melting peak in the DSC thermogram is indicative of a pure, crystalline material.

-

A broad melting range may suggest the presence of impurities or multiple polymorphic forms.

-

The TGA data will establish the upper-temperature limit for the handling and processing of the compound.

Conclusion

The thorough characterization of the thermodynamic properties and melting point of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a critical step in its development for any potential application. While predictive tools offer valuable initial insights, experimental techniques like DSC and TGA are essential for obtaining accurate and reliable data. The protocols and methodologies outlined in this guide provide a robust framework for researchers to comprehensively evaluate the physicochemical properties of this and other novel chemical entities, thereby enabling informed decisions in drug discovery, development, and materials science.

References

-

Karthikeyan, M., Glen, R. C., & Bender, A. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Journal of Chemical Information and Modeling, 45(3), 581–590. [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

-

Patel, H., & Vora, J. (2025, February 22). Prediction of Melting Temperature of Organic Molecules using Machine Learning. [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

-

Zhang, Z., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

Gabr, K. E., El-Henawy, H. M., & El-Kholy, M. M. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 12(Suppl), 151–160. [Link]

-

Mi, W., Chen, H., Zhu, D., Zhang, T., & Qian, F. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(20), 2633–2636. [Link]

-

Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

JOVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. torontech.com [torontech.com]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Storage conditions and shelf-life stability of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

An In-depth Technical Guide to the Storage Conditions and Shelf-Life Stability of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Abstract

This technical guide provides a comprehensive framework for establishing appropriate storage conditions and assessing the shelf-life stability of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane, a key intermediate in pharmaceutical synthesis. Given the compound's specific chemical functionalities—a halogenated aromatic ring, a ketone, and an alkyl chloride—a thorough understanding of its potential degradation pathways is critical for ensuring its quality, safety, and efficacy throughout its lifecycle. This document outlines a scientifically rigorous approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to identify optimal storage parameters and develop a robust stability-indicating analytical program. We will delve into the rationale behind experimental design, from forced degradation studies to long-term stability testing, providing researchers, scientists, and drug development professionals with the necessary tools to maintain the integrity of this vital chemical entity.

Introduction: Chemical Profile and Significance

6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a complex molecule characterized by several reactive functional groups that dictate its chemical behavior and potential instability. Its structure is comprised of:

-

A 3-chloro-4-fluorophenyl group: The halogen substituents on the aromatic ring influence its electronic properties and susceptibility to photolytic and certain oxidative degradation pathways.

-

A ketone carbonyl group: This functional group can be susceptible to reduction and other reactions, and it can influence the reactivity of adjacent atoms.

-

A 6-chlorohexane chain: The terminal primary alkyl chloride introduces a potential site for nucleophilic substitution and elimination reactions.

The integrity of this molecule is paramount as it is often a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Any degradation can lead to impurity formation, potentially impacting the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of its stability profile is not just a regulatory requirement but a scientific necessity.[1][2][3]

Postulated Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of potential degradation routes based on the compound's structure. Forced degradation studies are then designed to confirm or refute these hypotheses.[3][4]

Hydrolysis

The primary site susceptible to hydrolysis is the terminal alkyl chloride. Under aqueous conditions, particularly at non-neutral pH, this group can undergo nucleophilic substitution to form the corresponding alcohol, 6-hydroxy-1-(3-chloro-4-fluorophenyl)-1-oxohexane. The rate of this reaction is expected to be influenced by pH and temperature.[5][6] The α-chloro ketone moiety is generally more stable to hydrolysis than simple alkyl halides, but under strong basic conditions, rearrangement reactions like the Favorskii rearrangement could be possible, although less likely under typical storage conditions.[7]

Oxidation

While the molecule does not contain functional groups that are highly susceptible to oxidation, such as aldehydes or thiols, oxidative degradation can still occur, particularly in the presence of oxidizing agents or under photo-oxidative conditions.[3][8] Potential sites for oxidation include the benzylic position and the alkyl chain, which could lead to the formation of hydroperoxides, ketones, or other oxygenated derivatives.[4][9]

Photodegradation

Halogenated aromatic compounds can be susceptible to photodegradation.[10][11][12] The carbon-chlorine and carbon-fluorine bonds on the aromatic ring can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical intermediates and subsequent degradation products. The ketone functionality can also act as a chromophore, potentially sensitizing the molecule to photodegradation. Therefore, protection from light is a critical consideration.[3]

Thermal Degradation

At elevated temperatures, the molecule may undergo degradation. The terminal alkyl chloride is the most likely site for thermal decomposition, potentially through elimination of HCl to form an alkene. High temperatures can also accelerate other degradation pathways, such as hydrolysis and oxidation.[4][13]

Diagram of Potential Degradation Pathways

Caption: A comprehensive workflow for establishing the stability of a pharmaceutical intermediate.

Formal Stability Studies

Once a stability-indicating method is validated, formal stability studies should be initiated on at least three primary batches of the material. [14]

| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |

|---|---|---|---|

| Long-Term | 2-8°C | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 25°C / 60% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C / 75% RH | 6 months | 0, 3, 6 months |

Intermediate studies are performed if significant change occurs during accelerated testing.[15][16] RH = Relative Humidity

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of any stability study. [14]This method must be able to separate the intact compound from its degradation products and any process-related impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for stability testing.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar degradants and the non-polar parent compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The stability of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a critical attribute that must be well-understood to ensure the quality and consistency of downstream processes and the final pharmaceutical product. This guide provides a comprehensive, scientifically-grounded framework for establishing optimal storage conditions and conducting a thorough shelf-life stability assessment. By proactively identifying potential degradation pathways and implementing a rigorous testing program based on ICH guidelines, researchers and drug development professionals can ensure the integrity of this important chemical intermediate. The principles and methodologies outlined herein are designed to be a self-validating system, providing a high degree of confidence in the resulting stability data.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

ICH Guideline. Q1A(R2) Guideline. [Link]

-

International Journal of Applied Pharmaceutics. Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. [Link]

-

Memmert. Stability tests according to ICH Q1A (R2). [Link]

-

ACS Publications. Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. [Link]

-

SGS. Pharmaceutical Stability Testing and Storage. [Link]

-

Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]

-

Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

PubMed. Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity. [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

MDPI. Recent Strategies for Environmental Remediation of Organochlorine Pesticides. [Link]

-

PMC. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. [Link]

-

Frontiers. Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. [Link]

-

International Journal of Pharmacy and Technology. Stability Testing of Pharmaceutical Products. [Link]

-

Omori UK. Key pharmaceutical stability testing guidelines. [Link]

-

SCIRP. Photobiodegradation of halogenated aromatic pollutants. [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

-

Sci-Hub. Degradation of organochlorine pesticides in soils under controlled environment and outdoor conditions. [Link]

-

Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone? [Link]

-

ResearchGate. Current trends in forced degradation study for pharmaceutical product development. [Link]

-

EAS Journal of Pharmacy and Pharmacology. Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]

-

ResearchGate. One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors. [Link]

-

PMC. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. [Link]

-

Wikipedia. α-Halo ketone. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. omoriuk.co.uk [omoriuk.co.uk]

- 3. rjptonline.org [rjptonline.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. database.ich.org [database.ich.org]

- 15. humiditycontrol.com [humiditycontrol.com]

- 16. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

Methodological & Application

Application Notes & Protocols: Friedel-Crafts Acylation of 3-Chloro-4-fluorobenzene with 6-Chlorohexanoyl Chloride

I. Executive Summary & Reaction Overview

This document provides a comprehensive guide to the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with 6-chlorohexanoyl chloride, a key transformation for synthesizing functionalized aryl ketones. These products serve as valuable intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The protocol detailed herein is designed for researchers and drug development professionals, emphasizing mechanistic understanding, strategic experimental design, and robust execution.

The core reaction involves the electrophilic aromatic substitution of a hydrogen atom on the 3-chloro-4-fluorobenzene ring with the 6-chlorohexanoyl group, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

-

Reactants: 3-Chloro-4-fluorobenzene and 6-Chlorohexanoyl chloride

-

Catalyst: Aluminum Chloride (AlCl₃)

-

Product: 1-(2-Chloro-4-fluoro-5-(6-chlorohexanoyl)phenyl)ethan-1-one (Major Isomer)

This guide will dissect the reaction mechanism, provide a validated step-by-step protocol, and offer insights into potential challenges and safety considerations.

II. Mechanistic Insights & Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for optimization and troubleshooting. The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution (EAS) pathway.[4]

Pillar 1: Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of the acylating agent, 6-chlorohexanoyl chloride, by the Lewis acid catalyst, AlCl₃.[5]

-

Complex Formation: The Lewis acidic AlCl₃ coordinates to the chlorine atom of the acyl chloride.

-

Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺) and the AlCl₄⁻ counter-ion.[6][7]

A critical advantage of the Friedel-Crafts acylation is that the acylium ion is stable and does not undergo the carbocation rearrangements that frequently plague Friedel-Crafts alkylation reactions.[6][7][8] This ensures high regioselectivity in the C-C bond formation.

Pillar 2: Substrate Analysis and Regioselectivity

The structure of the aromatic substrate, 3-chloro-4-fluorobenzene, dictates the position of acylation.

-

Directing Effects: Both chlorine and fluorine are electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, through resonance, they donate lone-pair electron density to the ring, making them ortho, para-directors.[9]

-

Predicting the Major Isomer: The incoming acyl group will be directed to positions that are ortho or para to the halogen substituents.

-

Position 2: ortho to Chlorine, meta to Fluorine.

-

Position 5: para to Chlorine, ortho to Fluorine.

-

Position 6: ortho to Fluorine, meta to Chlorine.

The position at C-5 is doubly activated by resonance effects from both halogens (para to Cl and ortho to F). This position is generally the most electronically favorable and sterically accessible, leading to the formation of 1-(5-acyl-2-chloro-4-fluorophenyl)ethan-1-one as the major product.

-

Pillar 3: The Role of the Catalyst and Reaction Conditions

-

Stoichiometry of AlCl₃: Unlike a true catalyst, AlCl₃ is typically required in stoichiometric amounts, or even in slight excess (~1.1 equivalents or more).[3][8] This is because the product, an aryl ketone, is a Lewis base that forms a strong, stable complex with AlCl₃. This complex deactivates the product against further acylation and effectively sequesters the catalyst.[2][8][10]

-

Anhydrous Conditions: Friedel-Crafts reactions demand strictly anhydrous (water-free) conditions. Any moisture will react with and deactivate the AlCl₃ catalyst, halting the reaction.

-

Solvent Selection: An inert, aprotic solvent is essential. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices as they are good solvents for the reactants and do not react with the Lewis acid catalyst. For deactivated aromatic rings, nitrobenzene is sometimes employed, but its high toxicity makes it a less desirable option.[10][11]

III. Detailed Experimental Protocol

This protocol is designed for a ~50 mmol scale reaction. Adjustments may be necessary for different scales.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |

| 3-Chloro-4-fluorobenzene | C₆H₄ClF | 130.55 | 50.0 | 1.0 | 6.53 g | Substrate |

| 6-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | 185.05 | 52.5 | 1.05 | 9.71 g | Acylating Agent |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 60.0 | 1.2 | 8.00 g | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 150 mL | Anhydrous Solvent |

| Concentrated HCl | HCl | 36.46 | - | - | ~25 mL | For Quenching |

| Crushed Ice | H₂O | 18.02 | - | - | ~250 g | For Quenching |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

125 mL pressure-equalizing addition funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Standard glassware for work-up and purification

-

Rotary evaporator

Step-by-Step Procedure

-

Apparatus Setup:

-

Assemble the three-neck flask with the magnetic stir bar, addition funnel, and reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

Place a drying tube on top of the condenser. The system should be under an inert atmosphere (e.g., nitrogen or argon).[12]

-

-

Reagent Charging:

-

In the flask, add 3-chloro-4-fluorobenzene (6.53 g) and anhydrous dichloromethane (100 mL).

-

Cool the flask to 0 °C using an ice/water bath.

-

While stirring, carefully and portion-wise add the anhydrous aluminum chloride (8.00 g). The addition is exothermic; maintain the temperature between 0-5 °C. A thick, yellowish slurry will form.

-

-

Addition of Acylating Agent:

-

Dissolve 6-chlorohexanoyl chloride (9.71 g) in anhydrous dichloromethane (50 mL) and add this solution to the addition funnel.

-

Add the acyl chloride solution dropwise to the stirred, cooled slurry over 30-45 minutes.[12][13] Control the addition rate to keep the internal temperature below 10 °C. HCl gas will be evolved.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up (Quenching):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Prepare a beaker with crushed ice (~250 g) and concentrated HCl (~25 mL).

-

CAUTION: Quenching is highly exothermic and releases large volumes of HCl gas. Perform this step slowly and in a well-ventilated fume hood.

-

Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[12] This will hydrolyze the aluminum complexes.

-

-

Extraction and Washing:

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers. Wash the combined organic phase sequentially with:

-

1 M HCl (100 mL)

-

Water (100 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (100 mL) - Caution: CO₂ evolution!

-

Brine (saturated NaCl solution) (100 mL)[12]

-

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude product, likely a yellow to brown oil or solid.[12]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.[14]

-

IV. Visualization of Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

V. Troubleshooting & Safety Imperatives

-

Issue: Low or No Yield.

-

Probable Cause: Deactivated catalyst due to moisture.

-

Solution: Ensure all glassware is rigorously dried and an inert atmosphere is maintained. Use fresh, high-purity anhydrous AlCl₃.

-

-

Issue: Dark, Tarry Crude Product.

-

Probable Cause: Reaction temperature was too high, leading to side reactions or decomposition.

-

Solution: Maintain strict temperature control, especially during the addition of AlCl₃ and the acyl chloride.

-

-

Issue: Incomplete Reaction.

-

Probable Cause: Insufficient reaction time or temperature; insufficient amount of catalyst.

-

Solution: Monitor the reaction by TLC. If starting material persists, extend the reflux time. Ensure at least 1.1-1.2 equivalents of AlCl₃ are used.

-

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment.

-

6-Chlorohexanoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture.

-

Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

-

HCl Gas: Corrosive and toxic. Evolved during the reaction and quenching steps.

-

VI. References

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from

-

Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from

-

Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.). Retrieved from

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from

-

Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from

-

10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. (n.d.). Retrieved from

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from

-

Is that a catalyst – Friedel-Crafts acylation | - ChemBAM. (n.d.). Retrieved from

-

Friedel–Crafts reaction. (2020, August 24). In Wikipedia. Retrieved from

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from

-

THE REACTION OF ACYL CHLORIDES WITH BENZENE. (n.d.). Retrieved from

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018, May 7). Retrieved from

-

ORGANIC REACTION MECHANISM. (n.d.). Retrieved from

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from

-

(PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. (2025, December 16). Retrieved from

-

Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (2021, March 4). Retrieved from

-

US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents. (1993, May 11). Retrieved from

-

EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents. (n.d.). Retrieved from

-

35.05 Friedel-Crafts Acylation - YouTube. (2018, April 14). Retrieved from

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021, May 26). Retrieved from

-

Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025, May 30). Retrieved from

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025, February 26). Retrieved from

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 11. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Scalable preparation of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane for pharmaceutical research

Application Note & Protocol

Topic: Scalable Preparation of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane for Pharmaceutical Research

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated organic molecules are of paramount importance in the pharmaceutical industry, with a significant number of FDA-approved drugs containing at least one halogen atom.[1][2] The presence of chlorine and fluorine atoms in a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane is a key intermediate in the synthesis of various potential therapeutic agents. Its bifunctional nature, possessing a reactive keto group and a terminal chloroalkane, allows for diverse subsequent chemical transformations, making it a valuable building block in medicinal chemistry.

This application note provides a detailed, scalable, and robust protocol for the synthesis, purification, and characterization of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane. The described methodology is designed to be efficient and reproducible, catering to the needs of pharmaceutical research and development.

Synthetic Strategy: Friedel-Crafts Acylation

The core of this synthetic protocol is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 6-chlorohexanoyl chloride. This electrophilic aromatic substitution reaction is a classic and reliable method for the formation of aryl ketones.[4] The choice of a suitable Lewis acid catalyst is critical to achieving high yield and regioselectivity. In this protocol, we utilize aluminum chloride (AlCl₃), a potent and cost-effective Lewis acid for this transformation.

Reaction Workflow Diagram

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [elib.uni-stuttgart.de]

Catalyst selection for the synthesis of fluorophenyl hexanophenone derivatives

Application Note & Protocol

Topic: Catalyst Selection for the Synthesis of Fluorophenyl Hexanophenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzophenones

Fluorophenyl hexanophenone derivatives represent a class of aromatic ketones with significant potential in medicinal chemistry and materials science. The incorporation of a fluorine atom into the phenyl ring can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This makes these scaffolds highly valuable for the development of novel pharmaceuticals and advanced materials.

The primary synthetic route to these compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that couples a fluorinated aromatic ring with a hexanoyl acyl group.[3][4] While a cornerstone of organic synthesis, the reaction's efficiency and selectivity are critically dependent on the choice of catalyst. The electron-withdrawing nature of the fluorine substituent deactivates the aromatic ring, making it less susceptible to electrophilic attack and complicating catalyst selection. This guide provides a detailed analysis of catalyst systems, explaining the mechanistic rationale behind their selection and offering detailed protocols for their application.

Core Mechanism: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from an acyl halide (e.g., hexanoyl chloride) or anhydride.[5][6] This is achieved through the action of a catalyst, typically a Lewis acid, which coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion.[7][8][9] The electron-deficient acylium ion is then attacked by the π-electrons of the fluorobenzene ring, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (the sigma complex). Aromaticity is subsequently restored by the removal of a proton, typically by the Lewis acid-halide complex, which also regenerates the catalyst.[7]

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for a successful acylation of fluorobenzene. The ideal catalyst must be potent enough to generate the acylium ion and overcome the deactivating effect of the fluorine atom, while also minimizing side reactions and offering practical advantages like reusability and ease of handling.

Traditional Lewis Acids: The Workhorses

Conventional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are powerful catalysts for Friedel-Crafts acylation.[5][7] They function by aggressively abstracting the halide from the acyl chloride to form the reactive acylium ion.

-

Mechanism of Action: These catalysts are strong electron pair acceptors and readily coordinate to the acyl halide.[10]

-

Advantages: High reactivity, readily available, and relatively inexpensive.

-

Causality of Limitations:

-

Stoichiometric Requirement: The product, an aryl ketone, is a Lewis base and can coordinate strongly to the AlCl₃, deactivating it. Consequently, more than a stoichiometric amount of the catalyst is often required.[8]

-

Moisture Sensitivity: These catalysts react vigorously with water, necessitating strictly anhydrous reaction conditions and complicating handling and workup procedures.

-

Environmental Concerns: The aqueous workup generates corrosive and environmentally hazardous waste streams.[11]

-

Modern Lewis Acids: Metal Triflates

Metal triflates, particularly those of Scandium (Sc(OTf)₃) and other Lanthanides (Ln(OTf)₃), have emerged as highly efficient, reusable catalysts for Friedel-Crafts reactions.[3][11] They offer a significant improvement over traditional Lewis acids, especially for deactivated substrates like fluorobenzene.

-

Mechanism of Action: While still acting as Lewis acids, their catalytic activity can be enhanced, and catalyst loading reduced, through synergistic effects with Brønsted acids like trifluoromethanesulfonic acid (TfOH).[12][13]

-

Advantages:

-

Catalytic Amounts: They are often effective in sub-stoichiometric, catalytic quantities.[11]

-

Water Tolerance & Reusability: Many triflates are stable in the presence of small amounts of water and can be recovered and reused, making them a "greener" alternative.[11][12]

-

High Selectivity: Studies on the acylation of fluorobenzene using a La(OTf)₃ and TfOH composite catalyst have shown excellent yields (87%) and high selectivity (99%) for the desired para-isomer.[13]

-

-

Causality of Performance: The combination of a highly Lewis acidic metal center with a non-coordinating triflate anion allows for efficient generation of the electrophile without the strong product inhibition seen with AlCl₃.

Caption: Simplified catalytic cycle for reusable metal triflate catalysts.

Transition Metal Catalysis: An Emerging Frontier

While classic Friedel-Crafts acylation is dominated by Lewis acids, modern synthetic methods involving transition metal-catalyzed C-H activation present an alternative strategy.[14][15] Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) can facilitate the direct acylation of C-H bonds, often with high regioselectivity controlled by directing groups.[16][17]

-

Mechanism of Action: These reactions typically do not proceed via a free acylium ion. Instead, they often involve oxidative addition, C-H metalation, and reductive elimination steps.[14]

-

Advantages: Can offer different regioselectivity compared to classical methods and may tolerate a broader range of functional groups.

-

Current Status: While powerful for many transformations, direct C-H acylation of simple arenes like fluorobenzene is less common than Friedel-Crafts and remains an active area of research. It is a valuable tool for more complex substrates where traditional methods may fail.

Catalyst Performance Summary

| Catalyst System | Typical Loading | Key Advantages | Key Disadvantages | Selectivity (para) | Ref. |

| AlCl₃ / FeCl₃ | >100 mol% | High reactivity, low cost. | Stoichiometric amounts needed, moisture sensitive, corrosive waste. | Moderate to Good | [7][8] |

| Ln(OTf)₃ / TfOH | 0.5 - 10 mol% | Catalytic, reusable, water-tolerant, high selectivity. | Higher initial cost than traditional Lewis acids. | Excellent (~99%) | [12][13] |

| Immobilized Sc(OTf)₃ | Catalytic | Recyclable, suitable for microwave synthesis, green method. | Catalyst preparation required. | High | [18] |

| Transition Metals (Pd, Rh) | 1 - 5 mol% | High functional group tolerance, alternative regioselectivity. | Substrate scope can be limited, may require directing groups. | Substrate Dependent | [15][16] |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis of 4-fluoro-1-phenylhexan-1-one, a representative fluorophenyl hexanophenone derivative.

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis using a Traditional Lewis Acid (AlCl₃)

This protocol outlines the classic approach using aluminum chloride. Extreme caution is required due to the moisture sensitivity and reactivity of AlCl₃.

-

Materials & Reagents:

-

Fluorobenzene

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M, aqueous)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice bath.

-

-

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

To the flask, add anhydrous DCM followed by fluorobenzene (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. The mixture may fume and evolve HCl gas.

-

Add hexanoyl chloride (1.05 eq) to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield the fluorophenyl hexanophenone.

-

Protocol 2: Synthesis using a Modern Reusable Catalyst (La(OTf)₃/TfOH)

This protocol utilizes a more robust and environmentally benign catalytic system.[13]

-

Materials & Reagents:

-

Fluorobenzene

-

Hexanoyl chloride

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

High-boiling point solvent (e.g., 1,2-dichloroethane, or solvent-free)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add fluorobenzene (excess, can act as solvent) or a suitable solvent.

-

Add La(OTf)₃ (e.g., 1 mol%) and TfOH (e.g., 5 mol%).

-

Add hexanoyl chloride (1.0 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C, depending on solvent) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The excess fluorobenzene can be recovered by distillation. The product is then purified by vacuum distillation or flash column chromatography. The aqueous layer containing the lanthanide catalyst can potentially be treated for catalyst recovery.

-

References

- Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry.

- Lewis acid c

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Shanghai Institute of Organic Chemistry (SIOC).

- Friedel-Crafts Acyl

- Is that a catalyst – Friedel-Crafts acyl

- Catalyst development for organocatalytic hydrosilylation of aromatic ketones and ketimines. Organic & Biomolecular Chemistry (RSC Publishing).

- EAS Reactions (3)

- Synthesis and Applications of Carbohydrate-Based Organoc

- Method for acylating fluorobenzene.

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.

- Friedel–Crafts Acyl

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

- The acylation of benzene - electrophilic substitution. Chemguide.

- Friedel-Crafts Acyl

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

- Transition Metal C

- Green Strategies for Transition Metal Catalyzed C−H Activation in Molecular Syntheses.

- Metal catalyzed notable organic reactions: Synthesis, mechanistic insights and applic

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.

- Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Rel

Sources

- 1. the-innovation.org [the-innovation.org]

- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 8. chembam.com [chembam.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. researchgate.net [researchgate.net]

- 13. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 14. researchgate.net [researchgate.net]

- 15. Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 过渡金属催化剂 [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving low yields in the synthesis of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane

Welcome to the technical support center for the synthesis of 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. The synthesis, a classic Friedel-Crafts acylation, presents specific challenges due to the nature of the reactants and the stringent reaction conditions required. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues.

Troubleshooting Guide & FAQs

Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes?

A: A stalled reaction or minimal conversion in a Friedel-Crafts acylation is almost always linked to the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), or insufficient reactivity of the electrophile.

The primary culprit is moisture. Aluminum chloride is extremely hygroscopic and reacts violently with water to form aluminum hydroxide and hydrochloric acid, rendering it catalytically inactive.[1] This issue can cascade from several sources:

-

Atmospheric Moisture: Performing the reaction open to the air.

-

Wet Glassware: Using glassware that has not been thoroughly dried.

-

"Wet" Solvents: Using solvents from bottles that have been opened multiple times without proper anhydrous technique.

-

Degraded Reagents: Using an old bottle of AlCl₃ that has been compromised by moisture.

Causality: The Lewis acid's role is to coordinate with the acyl chloride, withdrawing electron density and facilitating the departure of the chloride to form a highly reactive acylium ion.[2][3] If the Lewis acid is quenched by water, it cannot activate the 6-chlorohexanoyl chloride, and the electrophilic aromatic substitution will not proceed.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

-

Glassware Preparation: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120°C for several hours or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.

-

Inert Atmosphere: Assemble the reaction apparatus while hot and maintain it under a positive pressure of an inert gas throughout the entire setup and reaction period.

-

Solvent & Reagent Handling:

-

Use fresh, anhydrous solvents, preferably from a solvent purification system or a newly opened bottle sealed under an inert atmosphere.

-

Use a fresh, unopened container of anhydrous AlCl₃. Weigh it out quickly and add it to the reaction vessel under a blanket of inert gas. Good, active AlCl₃ should be a fine, white to pale-yellow powder. Clumped or discolored powder is a sign of degradation.

-

-

Reagent Purity: Ensure the 6-chlorohexanoyl chloride is of high purity (≥95%) and has not hydrolyzed.[4] Hydrolysis would lead to the formation of 6-chlorohexanoic acid, which can interfere with the reaction.

dot

Caption: Mechanism of AlCl₃ deactivation by moisture.

Q2: How critical is the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃), and why?

A: This is one of the most critical parameters in Friedel-Crafts acylation and a frequent source of low yields. Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid, and often a slight excess (1.1-1.2 equivalents) is recommended.[1][5]

Causality: The reason is twofold:

-

Catalytic Role: One equivalent of AlCl₃ is required to activate the acyl chloride and generate the acylium ion electrophile.[6]

-

Product Complexation: The product, an aryl ketone, is a Lewis base. The carbonyl oxygen has lone pairs of electrons that will coordinate strongly with the AlCl₃.[5] This forms a stable complex, effectively sequestering the AlCl₃ and removing it from the catalytic cycle. Therefore, any AlCl₃ that has complexed with the product is no longer available to activate new acyl chloride molecules.

If you use a substoichiometric amount of AlCl₃, the reaction will proceed until all the "free" catalyst has been consumed by complexation with the newly formed ketone product, at which point the reaction will stop prematurely.

Experimental Protocol: Optimizing Lewis Acid Stoichiometry

| Parameter | Recommendation | Rationale |

| AlCl₃ Equivalents | 1.1 - 1.2 eq. | To account for both the catalytic role and complexation with the product ketone. Ensures the reaction goes to completion. |

| Order of Addition | Suspend AlCl₃ in the solvent first, then add the acyl chloride to form the acylium ion complex before adding the aromatic substrate.[1] | Pre-forming the reactive electrophile can improve reaction efficiency and minimize side reactions. |

| Temperature Control | Add the acyl chloride to the AlCl₃ suspension at 0°C to control the initial exotherm. | Prevents potential degradation of the acyl chloride or solvent. |

Q3: The 1-chloro-2-fluorobenzene starting material seems unreactive. How can I optimize conditions to drive the reaction forward?

A: The aromatic starting material, 1-chloro-2-fluorobenzene, is significantly deactivated towards electrophilic aromatic substitution. Both the chlorine and fluorine atoms are electron-withdrawing groups, which reduce the nucleophilicity of the benzene ring.[7] This makes it inherently less reactive than benzene or activated derivatives. To overcome this, you must use more forcing reaction conditions.

Causality: The rate-determining step of the reaction is the attack of the aromatic ring's π-electrons on the acylium ion electrophile.[8] When the ring is electron-poor (deactivated), the activation energy for this step is higher, and the reaction rate is slower.

Troubleshooting Protocol: Overcoming Substrate Deactivation

-

Increase Reaction Temperature: While the initial formation of the acylium complex should be done at a low temperature (0°C), the reaction with the deactivated arene may require elevated temperatures. After adding the 1-chloro-2-fluorobenzene, allow the reaction to slowly warm to room temperature and then gently heat it to 40-60°C. Monitor the progress by TLC or a rapid GC-MS quench sample.

-

Extend Reaction Time: Deactivated substrates require longer reaction times to achieve full conversion. Monitor the reaction over several hours. An overnight stir at a moderate temperature may be necessary.

-

Choice of Solvent: A non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard.[1] Using the aromatic substrate itself as the solvent is not advisable here due to its deactivation and cost.

-

Consider a More Potent Lewis Acid System: While AlCl₃ is the workhorse, other strong Lewis acids like FeCl₃ or even catalyst systems like GaCl₃/AgSbF₆ could be explored for highly challenging substrates, though this adds complexity.[5][9][10]

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 3. Friedel-Crafts Acylation: Introduction and Mechanism | Algor Cards [cards.algoreducation.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. academic.oup.com [academic.oup.com]

- 6. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]